

# Computational Studies on Related Piperidine Compounds

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

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The table below summarizes key computational and experimental methodologies applied to piperidine derivatives in recent studies.

Compound Class / Focus	Primary Computational Methods	Key Calculated Parameters & Findings	Biological Activity / Target
Piperidin-4-one Derivatives [1]	Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level	Chemical potential, HOMO-LUMO energies (global reactivity descriptors); correlation of higher chemical potential with better antioxidant activity [1]	Antioxidant (DPPH assay) and anti-inflammatory (protein denaturation) [1]
Piperidine/piperazine-based Sigma Receptor Ligands [2] [3]	Molecular Docking, Molecular Dynamics (MD) Simulations, <i>in silico</i> physicochemical prediction	Docking poses, interaction with key amino acid residues (e.g., Glu172, Asp126), predicted logP, pKa, and protonation state [2] [3]	Sigma-1 Receptor (S1R) agonists; nanomolar affinity [2] [3]

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Piperidine-based SARS-CoV-2 Inhibitors [4]	Molecular Docking, Molecular Dynamics (MD) Simulations, MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area)	Binding modes and free energy of binding with SARS-CoV-2 main protease (Mpro / 3CLpro) [4]	Inhibitors of SARS-CoV-2 Mpro [4]
High-Throughput Workflow [5]	DFT (B97-3c//GFN2-xTB), Machine Learning (ML) models	Prediction of activation free energy ( $\Delta G^\ddagger$ ) for reaction catalysts; workflow for ligand discovery [5]	General ligand/catalyst discovery (methodology-focused) [5]

## Detailed Experimental and Computational Protocols

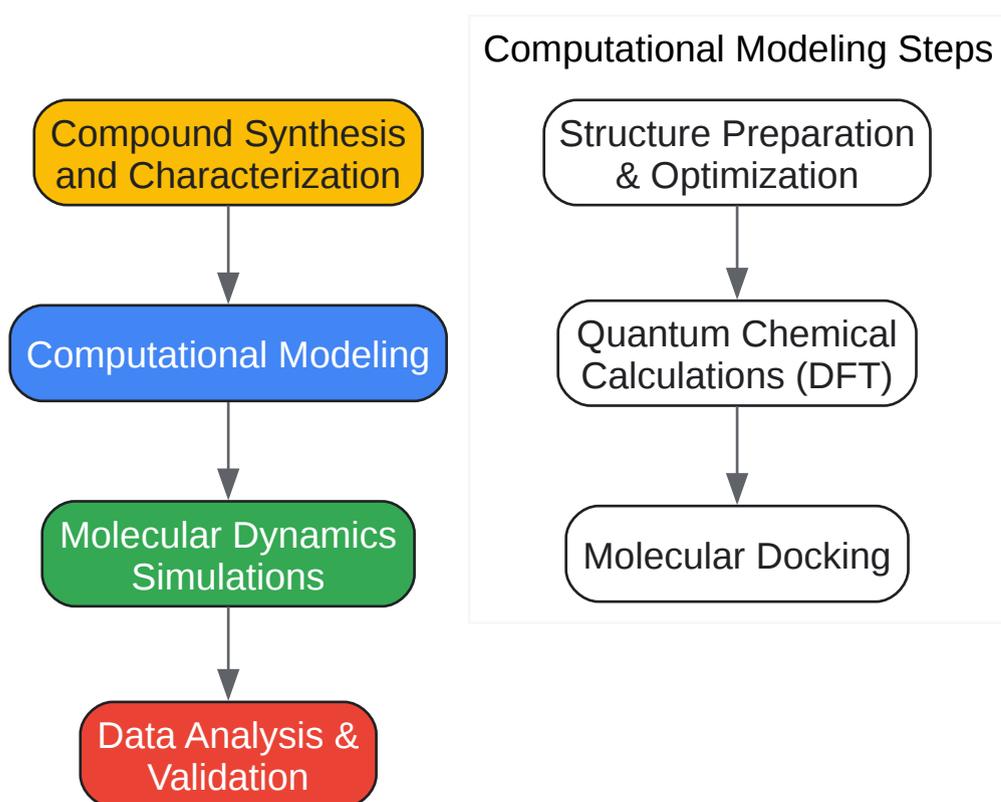
For the most directly relevant study on **Piperidin-4-one derivatives**, here is a detailed breakdown of the experimental and computational workflow [1]:

- **Synthesis & Characterization:**
  - **Synthesis:** Compound 1 (the piperidin-4-one core) was synthesized via a one-pot Mannich condensation reaction of 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and ammonium acetate in ethanol, with reflux and acid work-up [1].
  - **Characterization:** The structures were confirmed using modern spectroscopic techniques (IR, UV, MS,  $^1\text{H}$  NMR) and single-crystal X-ray diffraction (XRD) [1].
- **Computational Studies:**
  - **Method:** Density Functional Theory (DFT) calculations were performed using the **B3LYP functional** and the **6-31G(d,p) basis set** to optimize the molecular geometry [1].
  - **Analyzed Parameters:** The study focused on calculating global reactivity descriptors derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A key finding was that the **chemical potential** values were negative and followed the trend: **Compound 2 > Compound 3 > Compound 1**, indicating all were chemically reactive. This trend aligned with experimental antioxidant activity ( $\text{IC}_{50}$  values) [1].

- **ADMET Prediction:** *In silico* absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies were conducted to predict pharmacokinetic properties and organ toxicity [1].
- **Biological Assays:**
  - **Antioxidant Activity:** Evaluated using the **DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay**. Activity was reported as IC<sub>50</sub> (the concentration required to scavenge 50% of DPPH radicals), with lower values indicating higher potency [1].
  - **Anti-inflammatory Activity:** Assessed via the **in vitro protein denaturation method**. Results were presented as percentage inhibition of protein denaturation [1].

## General Workflow for Computational Analysis

The following diagram illustrates a generalized workflow for the computational studies commonly applied to these compounds, integrating the methodologies from the search results.



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This workflow shows how different computational techniques are integrated, from initial structure preparation to final validation against experimental data [1] [2] [4].

## Suggestions for Finding More Specific Information

The search results did not yield a direct comparison guide focused solely on **piperidin-2-imine**. To find more targeted information, you could:

- **Refine Your Search:** Use specific databases like PubMed or Scopus with precise queries such as "**Piperidin-2-imine** DFT" or "**Piperidin-2-imine** docking".
- **Explore Reaction Databases:** The high-throughput workflow mentioned in one study was based on the Cambridge Structural Database (CSD) [5]. Similar searches in crystallographic or reaction databases might yield relevant structures and data.
- **Broaden the Scope:** Consider reviewing the synthetic and pharmacological applications of piperidine derivatives in general, as the methodologies used for other isomers (like piperidin-4-one) can often be adapted and applied to your specific scaffold of interest [6].

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## References

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To cite this document: Smolecule. [Computational Studies on Related Piperidine Compounds]. Smolecule, [2026]. [Online PDF]. Available at:  
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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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